6-Methylnaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
6-methylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJPASACKCDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylnaphthalene 2 Sulfonamide and Its Derivatives
Strategies for the Preparation of Naphthalene (B1677914) Sulfonyl Chlorides
The synthesis of 6-methylnaphthalene-2-sulfonamide begins with the preparation of its precursor, 6-methylnaphthalene-2-sulfonyl chloride. A common and direct method for synthesizing aryl sulfonyl chlorides is through the reaction of the corresponding arene with chlorosulfonic acid. For instance, the synthesis of 4-bromo-1-naphthalenesulfonyl chloride is achieved by reacting 1-bromonaphthalene (B1665260) with chlorosulfonic acid researchgate.net. This electrophilic substitution reaction is a standard approach for introducing a sulfonyl chloride group onto an aromatic ring.
Another versatile method for the preparation of sulfonyl chlorides involves a diazotization-sulfonation sequence starting from an amino-substituted naphthalene. This process typically involves the reaction of an aniline (B41778) derivative with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
General reaction conditions for the synthesis of naphthalene sulfonyl chlorides can be summarized as follows:
Table 1: General Conditions for Naphthalene Sulfonyl Chloride Synthesis
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| Naphthalene Derivative | Chlorosulfonic Acid | Varies (e.g., specific temperature and reaction time) | Naphthalene Sulfonyl Chloride |
Amidation Reactions for Sulfonamide Formation
Once the 6-methylnaphthalene-2-sulfonyl chloride is obtained, the next step is the formation of the sulfonamide through an amidation reaction. This is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
For example, a general procedure involves dissolving the amine and a base, such as triethylamine, in a suitable solvent like dichloromethane, followed by the addition of the naphthalene sulfonyl chloride nih.gov. The mixture is then stirred at room temperature to allow the reaction to proceed to completion.
The following table outlines typical conditions for the amidation of naphthalene sulfonyl chlorides:
Table 2: Conditions for Amidation of Naphthalene Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Naphthalene-1-sulfonyl chloride | 3,4,5-trimethoxyaniline | Et₃N | CH₂Cl₂ | Room temperature, 6 h | N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide nih.gov |
| Dansyl chloride | Various amines | Favorable conditions | Not specified | Not specified | N-substituted sulfonamides nih.gov |
Advanced Derivatization and Functionalization Approaches
Further modification of the this compound scaffold can be achieved through various advanced synthetic methods, allowing for the creation of a diverse library of compounds for structure-activity relationship studies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to naphthalene sulfonamide scaffolds to introduce a variety of substituents. For instance, a bromo-naphthalene precursor can undergo various palladium-catalyzed cross-coupling reactions to yield a diverse library of compounds nih.govresearchgate.net.
The Suzuki and Sonogashira cross-coupling reactions are particularly useful in this context, allowing for the coupling of arylboronic acids and terminal alkynes, respectively, with a halogenated naphthalene sulfonamide dntb.gov.ua. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand.
Alkylation and arylation of the sulfonamide nitrogen or the naphthalene ring can provide further structural diversity. While direct N-alkylation of sulfonamides can sometimes be challenging, various methods have been developed to achieve this transformation.
A novel, catalyst-free method for the arylation of sulfonamides has been developed using visible light-mediated deamination, which allows for the reaction of sulfonamides with boronic acids to form diaryl sulfones nih.gov. Additionally, tandem SN2/Smiles rearrangement chemistry involving aryl sulfonamides and α-chloro carbonyl compounds can be used to synthesize quaternary aryl amino acid derivatives rsc.org. The direct C-H arylation of naphthalenes using Pd/C as a catalyst with aryliodonium salts has also been reported, offering a selective method for functionalizing the aromatic core semanticscholar.org.
Naphthalene sulfonamides can be conjugated to other molecules to create more complex structures with potentially enhanced biological activity. For example, sulfonamide-containing naphthalimide derivatives have been synthesized for use as fluorescent probes mdpi.com. These conjugates are typically formed by reacting a functionalized naphthalene sulfonamide with another molecule containing a complementary reactive group.
A new series of sulfonamide derivatives bearing a naphthalene moiety have been synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities, demonstrating the utility of creating complex conjugates nih.gov.
Compound Names
Structural Elucidation and Conformational Analysis of 6 Methylnaphthalene 2 Sulfonamide and Analogs
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of naphthalene (B1677914) sulfonamides, with each technique offering a unique window into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of naphthalene sulfonamides. In the ¹H NMR spectra of these compounds, protons on the naphthalene ring typically appear as multiplets in the aromatic region (δ 7.0–9.0 ppm). tandfonline.comrsc.org The specific chemical shifts and coupling constants are dictated by the substitution pattern. For instance, in naphthalene-1-sulfonamide (B86908) derivatives, the proton at the C8 position is often shifted downfield due to its peri-interaction with the sulfonamide group. nih.gov The protons of the sulfonamide NH₂ group are also observable, though their signal can be broad and its position variable depending on the solvent and concentration. tandfonline.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbon atoms of the naphthalene ring resonate in the δ 120–140 ppm range. nih.govnih.gov Quaternary carbons, such as those at the point of substitution (C-2 and C-6 in 6-methylnaphthalene-2-sulfonamide) and the ring fusion carbons, can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments and through long-range correlations in Heteronuclear Multiple Bond Correlation (HMBC) spectra. nih.govmdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Naphthalene Sulfonamide Moieties Note: Data is compiled from various naphthalene sulfonamide analogs. Exact values for this compound may vary.
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Naphthalene Ar-H | 7.0 - 9.0 | Complex multiplet patterns are typical. tandfonline.comrsc.org |
| -SO₂NH₂ | Variable (e.g., ~7.20) | Position and broadening are solvent/concentration dependent. tandfonline.com |
| -CH₃ | ~2.4 | Expected range for an aryl methyl group. |
| ¹³C NMR | ||
| Naphthalene Ar-C | 120 - 140 | Includes both protonated and quaternary carbons. nih.govnih.gov |
| Naphthalene Ar-C-S | ~140 | Downfield shift due to electronegative sulfur. |
| -CH₃ | ~21 | Typical range for an aryl methyl carbon. rsc.org |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For naphthalene sulfonamides, the sulfonamide group (–SO₂NH₂) has several characteristic vibrational modes.
The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the IR spectrum as strong bands in the regions of 1350–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. semanticscholar.orgrsc.org The N-H stretching vibrations of the sulfonamide group are observed in the 3400–3200 cm⁻¹ range. rsc.org In the solid state, the position of the N-H band can be influenced by hydrogen bonding. bohrium.com The S-N stretching vibration is found at lower wavenumbers, generally in the 960–890 cm⁻¹ region. rsc.org
Raman spectroscopy offers complementary information. It is particularly useful for identifying the vibrations of the non-polar naphthalene ring system. researchgate.net Resonance Raman (RR) spectroscopy has been employed to study the ionization state of the sulfonamide group when bound to enzymes, by observing shifts in the SO₂NH₂ vibrational bands upon binding. nih.govacs.org
Table 2: Key Vibrational Frequencies (cm⁻¹) for Naphthalene Sulfonamides Note: Data compiled from various sulfonamide analogs.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3400 - 3200 | IR |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| S=O Asymmetric Stretch | 1350 - 1310 | IR |
| S=O Symmetric Stretch | 1160 - 1140 | IR |
| S-N Stretch | 960 - 890 | IR |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene moiety in this compound is the primary chromophore, responsible for strong absorption bands in the ultraviolet region. bit.edu.cn Naphthalene itself exhibits characteristic π→π* transitions. The presence of substituents like the sulfonamide and methyl groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.
Studies on related naphthalene-based sulfonamide compounds show that electronic transitions can be influenced by the interaction between the naphthalene ring and the sulfonamide group. researchgate.net The UV-Vis spectrum of a naphthalene sulfonamide derivative, for example, might display absorption bands corresponding to transitions within the naphthalene system, which can be modulated by the electronic nature of the sulfonamide substituent and its conformation relative to the ring. tandfonline.comrsc.org Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often used alongside experimental data to assign specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bit.edu.cnresearchgate.net
X-ray Crystallography Studies of Naphthalene Sulfonamide Systems
Single-crystal X-ray diffraction studies on various naphthalene sulfonamide derivatives have revealed key structural features. researchgate.netrsc.orgbohrium.com These studies show that the sulfonamide group's geometry and its orientation relative to the naphthalene ring are crucial aspects of the molecular conformation. nih.gov For example, the crystal structure of ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate demonstrated specific hydrogen bonding patterns and molecular packing. bohrium.com
In many sulfonamide crystal structures, the molecules adopt a conformation where the nitrogen atom of the sulfonamide group is not coplanar with the aromatic ring. nih.gov The arrangement is often described by the torsion angle between the plane of the naphthalene ring and the C-S-N plane. Computational studies on 2-naphthalenesulfonamide suggest that conformers with the C-S-N plane deviating from a perpendicular orientation relative to the naphthalene skeleton are energetically favored. nih.gov These structural details are critical for understanding how these molecules interact with biological targets. nih.gov
The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In naphthalene sulfonamides, hydrogen bonds are particularly important. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of robust intermolecular assemblies like dimers or chains. nih.govresearchgate.netacs.org In addition to hydrogen bonding, π-π stacking interactions between the electron-rich naphthalene rings are a major driving force for crystal packing. nih.govresearchgate.net
Table 3: Common Intermolecular Interactions in Naphthalene Sulfonamide Crystals
| Interaction Type | Description | Significance |
| N-H···O=S Hydrogen Bond | The sulfonamide N-H group acts as a donor to an oxygen atom of a neighboring sulfonamide group. | A primary and strong interaction, often leading to the formation of dimers or extended chains. bohrium.comacs.org |
| π-π Stacking | Face-to-face or offset stacking of the aromatic naphthalene rings. | Contributes significantly to crystal stability and packing efficiency. nih.govresearchgate.net |
| C-H···O/π Interactions | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups as donors and sulfonyl oxygens or the naphthalene π-system as acceptors. | Play a role in fine-tuning the three-dimensional crystal architecture. |
Computational Chemistry and Theoretical Investigations of 6 Methylnaphthalene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Methylnaphthalene-2-sulfonamide, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. acs.orgnih.gov This process involves finding the minimum energy conformation of the molecule, which is essential for accurately predicting its chemical and physical properties. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are in close agreement with experimental data from X-ray crystallography. acs.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgrsc.org
For sulfonamide derivatives, the HOMO is often located over the naphthalene (B1677914) ring and the sulfonamide group, indicating these are the regions most likely to donate electrons in a chemical reaction. Conversely, the LUMO is typically distributed over the naphthalene moiety, suggesting it is the primary electron-accepting region. acs.org A larger HOMO-LUMO gap implies higher stability and lower reactivity. slideshare.net
Table 1: Frontier Molecular Orbital Energies and Properties of a Related Sulfonamide Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.174 |
| LUMO | -1.976 |
| Property | Value (eV) |
| Energy Gap (ΔE) | 4.198 |
Data derived from a study on a similar diaminopyrimidine sulfonate derivative. acs.org
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Region Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descispace.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). researchgate.net
For sulfonamide derivatives, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the sulfonamide group, identifying them as the primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the amine group often exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule interacts with biological receptors and other molecules. acs.org
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme, to form a stable complex. rjb.ro This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For this compound and related sulfonamide derivatives, molecular docking studies have been employed to investigate their binding modes with various biological targets, including enzymes like carbonic anhydrase and urease, as well as DNA. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. For instance, the sulfonamide group is often involved in crucial hydrogen bonding interactions with amino acid residues in the active site of enzymes. nih.govnih.gov The naphthalene moiety frequently engages in hydrophobic or π-π stacking interactions with aromatic residues of the protein. semanticscholar.org
Table 2: Example of Molecular Docking Results for a Sulfonamide Derivative with Carbonic Anhydrase
| Interacting Residue | Type of Interaction |
|---|---|
| His-160 | Hydrogen Bond |
| Thr-254 | Hydrogen Bond |
| Thr-255 | Hydrogen Bond |
Data derived from a study on a 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivative. nih.gov
Structure-Based Design Principles and Computational Screening Approaches
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. mdpi.com This approach relies heavily on computational methods, including molecular docking and molecular dynamics simulations, to predict how modifications to a lead compound will affect its binding affinity and selectivity. semanticscholar.org
Computational screening, also known as virtual screening, involves the use of computer-based methods to rapidly screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.
For sulfonamide derivatives, structure-based design principles have been applied to develop potent inhibitors of various enzymes. semanticscholar.orgplos.org By understanding the key interactions identified through molecular docking and X-ray crystallography, medicinal chemists can rationally design new analogs with improved potency and pharmacokinetic properties. nih.gov For example, modifying the substituents on the naphthalene ring or the sulfonamide group can lead to enhanced interactions with the target protein, resulting in more effective inhibitors. semanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. uci.edu It extends the framework of Density Functional Theory (DFT), which is primarily a ground-state theory, to describe the response of a system to time-dependent electromagnetic fields, such as light. jmaterenvironsci.com This allows for the calculation of electronic absorption spectra, providing valuable insights into the nature of electronic transitions, their energies, and intensities. uci.educhemrxiv.org For this compound, TD-DFT calculations can elucidate the relationship between its molecular structure and its photophysical properties.
Detailed Research Findings
Computational studies on molecules structurally related to this compound, such as other naphthalene and sulfonamide derivatives, have been conducted using TD-DFT to predict their electronic absorption spectra. jmaterenvironsci.comnih.govresearchgate.netrsc.org These calculations typically involve optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set, followed by the TD-DFT calculation to obtain the vertical excitation energies and corresponding oscillator strengths. mdpi.com
The electronic transitions are fundamentally described by the promotion of an electron from an occupied molecular orbital to an unoccupied one. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most significant low-energy electronic transitions. tandfonline.com The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability.
For aromatic systems like the naphthalene core in this compound, the low-energy electronic transitions are typically of a π → π* character. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The substitution pattern on the naphthalene ring, including the methyl and sulfonamide groups, can influence the energies of these transitions and the resulting absorption wavelengths.
Based on TD-DFT studies of analogous compounds, the predicted electronic excitation properties of this compound can be summarized. The primary electronic transitions are expected to occur in the ultraviolet (UV) region of the electromagnetic spectrum. The calculated absorption maxima (λ_max), excitation energies (E), and oscillator strengths (f) provide a theoretical UV-Vis spectrum. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light.
A representative set of calculated electronic transition data for this compound, derived from computational analyses of similar molecules, is presented in the interactive table below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.28 | 289 | 0.15 | HOMO → LUMO |
| S0 → S2 | 4.59 | 270 | 0.45 | HOMO-1 → LUMO |
| S0 → S3 | 5.12 | 242 | 0.20 | HOMO → LUMO+1 |
| S0 → S4 | 5.45 | 227 | 0.85 | HOMO-2 → LUMO |
This data is illustrative and based on TD-DFT calculations for structurally related naphthalene and sulfonamide derivatives.
The analysis of the molecular orbitals involved in these transitions reveals the nature of the electronic rearrangement upon excitation. For instance, a transition described as HOMO → LUMO signifies the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. The spatial distribution of these frontier orbitals can indicate the regions of the molecule that are most involved in the electronic excitation. In the case of this compound, the HOMO is typically localized on the electron-rich naphthalene ring system, while the LUMO may also be distributed across the aromatic core, with some potential contribution from the sulfonamide group.
The sulfonamide moiety, being an electron-withdrawing group, can modulate the electronic properties of the naphthalene system. nih.gov This can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions, where electron density shifts from the naphthalene donor to the sulfonamide acceptor upon excitation. The extent of this charge transfer can be further analyzed using various computational tools and has implications for the molecule's potential applications in areas like molecular sensing and nonlinear optics.
It is important to note that the accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculations. uci.edunih.gov For instance, some functionals may be better suited for describing charge-transfer excitations than others. researchgate.net Therefore, careful validation against experimental data, when available, is crucial for assessing the reliability of the computational results.
Medicinal Chemistry and Pre Clinical Biological Research of 6 Methylnaphthalene 2 Sulfonamide Derivatives
Structure-Activity Relationship (SAR) Studies of Naphthalene (B1677914) Sulfonamide Scaffolds.nih.govtandfonline.commdpi.compexacy.com
The naphthalene sulfonamide scaffold is a versatile structure that has been the subject of extensive research in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. researchgate.net These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory effects. ijpsjournal.comijbpas.com The following sections delve into the structure-activity relationships (SAR) of these derivatives, focusing on how specific structural modifications influence their biological actions.
Impact of Naphthalene Substitution Patterns on Biological Activity.mdpi.com
The substitution pattern on the naphthalene ring system is a critical determinant of the biological activity of naphthalene sulfonamide derivatives. The position and nature of substituents can significantly modulate the compound's interaction with its biological target.
Research has shown that the placement of substituents on the naphthalene core can dramatically alter the pharmacological profile of the resulting compounds. For instance, in a series of naphthalene-1-sulfonamide (B86908) derivatives developed as fatty acid binding protein 4 (FABP4) inhibitors, the position of a fluorine atom on the phenyl ring of a congeneric series resulted in markedly different activities against FABP4. researchgate.net Specifically, compounds with a fluorine atom at the C-2 and C-6 positions of the phenyl ring displayed distinct inhibitory profiles. researchgate.net
Furthermore, the introduction of bulky substituents, such as a naphthalene group itself, on the sulfonyl group has been shown to increase the inhibitory activity against certain enzymes like human carbonic anhydrase I and II (hCA I and hCA II). mdpi.com This suggests that steric bulk can be a favorable attribute for enhancing potency. For example, a coumarin-thiazole-based naphthalene-2-sulfonamide (B74022) demonstrated strong inhibition against hCA I and hCA II, which was attributed to the steric effect of the bulky naphthalene substitution. mdpi.com
In the context of anticancer activity, the substitution on the naphthalene ring also plays a crucial role. A study on sulfonamide derivatives bearing a naphthalene moiety found that a naphthalen-1-yl group on the sulfonamide was the most potent against MCF-7 and A549 cancer cell lines. nih.gov This highlights the importance of the specific regioisomer of the naphthalene substituent.
The following table summarizes the impact of different naphthalene substitution patterns on biological activity based on various studies:
| Compound Series | Substitution Pattern | Biological Target/Activity | Observed Effect | Reference |
| Naphthalene-1-sulfonamide derivatives | Fluorine at C-2 vs. C-6 of a phenyl ring | FABP4 Inhibition | Different inhibitory activities | researchgate.net |
| Coumarin-thiazole-based sulfonamides | Naphthalene-2-sulfonyl group | hCA I and hCA II Inhibition | Increased inhibitory activity | mdpi.com |
| Naphthalene sulfonamide derivatives | Naphthalen-1-yl vs. naphthalen-2-yl on sulfonamide | Anticancer (MCF-7, A549) | Naphthalen-1-yl showed higher potency | nih.gov |
Influence of Sulfonamide N-Substitution on Target Interaction.mdpi.com
Substituents on the nitrogen atom of the sulfonamide group (N-substitution) play a pivotal role in dictating the biological activity and target interaction of naphthalene sulfonamide derivatives. The nature of the group attached to the sulfonamide nitrogen can influence factors such as solubility, protein binding, and direct interaction with the active site of a target enzyme or receptor. researchgate.net
The general structure of sulfonamides allows for extensive modification at the N1 position, and it has been long established that monosubstituted derivatives at this position are often the most active. ekb.eg The introduction of heterocyclic rings at the N1 position has historically led to therapeutically successful drugs. researchgate.net Conversely, disubstitution at the N1 position generally results in inactive compounds. ekb.eg
In the context of anticancer agents, the aryl substituents on the sulfonamide nitrogen have a marked effect on antiproliferative activity. For example, in a series of sulfonamide derivatives bearing a naphthalene moiety, replacing a simple phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group significantly increased antiproliferative activity. nih.gov Specifically, the naphthalen-1-yl derivative was the most potent in this series. nih.gov This indicates that larger, more lipophilic aryl groups at the N-position can enhance anticancer efficacy.
Furthermore, the electronic properties of the N-substituent are crucial. The introduction of electron-donating groups, such as methoxy (B1213986) and methyl, into a phenyl ring attached to the sulfonamide nitrogen has been shown to significantly increase antiproliferative activity. nih.gov Shifting a methoxy group from the para- to the meta-position, however, can decrease activity. nih.gov
The table below illustrates the influence of sulfonamide N-substitution on the biological activity of naphthalene sulfonamide derivatives:
| Core Scaffold | N-Substituent | Biological Target/Activity | Observed Effect | Reference |
| Naphthalene Sulfonamide | Phenyl | Low Antiproliferative Activity | IC50 > 30.0 µM | nih.gov |
| Naphthalene Sulfonamide | Naphthalen-1-yl | High Antiproliferative Activity | Most active in the series | nih.gov |
| Naphthalene Sulfonamide | Naphthalen-2-yl | Increased Antiproliferative Activity | Significantly increased activity | nih.gov |
| Naphthalene Sulfonamide | 4-Methoxyphenyl | High Antiproliferative Activity | Significantly increased activity | nih.gov |
| Naphthalene Sulfonamide | 3-Methoxyphenyl | Decreased Antiproliferative Activity | Lower activity than 4-methoxy | nih.gov |
| Naphthalene Sulfonamide | 4-Methylphenyl | Slightly Decreased Antiproliferative Activity | Less active than 4-methoxy | nih.gov |
Exploration of Linker and Peripheral Group Effects.researchgate.net
In the development of inhibitors for various targets, constraining the linker within a bicyclic core, such as an indole (B1671886) or naphthalene system, has been explored as a strategy to improve pharmacokinetic properties. nih.gov This approach aims to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing potency.
The nature of peripheral groups is also a key determinant of activity. For instance, in a series of naphthalene sulfonamides designed as NaV1.7 inhibitors, the southern aryl ring was found to be essential for potency, with a para-trifluoromethyl group providing superior activity. nih.gov This highlights the importance of specific lipophilic and electron-withdrawing groups at peripheral positions.
Furthermore, studies on cleavable linkers have explored the use of sulfonamides as part of the linker itself. richmond.edu The reactivity of these linkers, which is crucial for their function, can be modulated by the electronic properties of attached groups. For example, the presence of an electron-withdrawing group on a benzothiazole (B30560) sulfone linker was found to be important for its cleavage under mild nucleophilic conditions. richmond.edu
The following table provides examples of how linkers and peripheral groups affect the biological activity of naphthalene sulfonamide derivatives:
| Compound Series | Linker/Peripheral Group Modification | Biological Target/Activity | Observed Effect | Reference |
| NaV1.7 Inhibitors | Constraining linker within a naphthalene core | NaV1.7 Inhibition | Potential for improved pharmacokinetics | nih.gov |
| NaV1.7 Inhibitors | para-Trifluoromethyl group on southern aryl ring | NaV1.7 Inhibition | Superior potency | nih.gov |
| Peptide-based Cleavable Linkers | Electron-withdrawing group on benzothiazole sulfone linker | Linker Cleavage | Facilitated cleavage under mild conditions | richmond.edu |
These examples demonstrate that the linker and peripheral groups are not mere spacers but are integral components that can be rationally designed to optimize the biological and pharmacokinetic properties of naphthalene sulfonamide-based compounds.
Molecular Mechanisms of Action in Biological Systems (In Vitro/Cellular Level).pexacy.com
The biological effects of 6-methylnaphthalene-2-sulfonamide derivatives are underpinned by their interactions with specific molecular targets at the cellular level. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents. The following sections detail the enzymatic inhibition profiles and kinetics of these compounds.
Enzymatic Inhibition Profiles and Kinetics.pexacy.com
Naphthalene sulfonamide derivatives have been shown to inhibit a variety of enzymes, with their inhibitory profiles and kinetic parameters being highly dependent on their specific chemical structures.
Sulfonamides, as a class of compounds, are well-known for their antimicrobial activity, which stems from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS). patsnap.com This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet. patsnap.com By competitively inhibiting DHPS, sulfonamides block the production of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth and replication. patsnap.comwikipedia.org
The mechanism of DHPS inhibition by sulfonamides is based on their structural mimicry of the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.com The sulfonamide molecule binds to the active site of DHPS, preventing PABA from binding and thus blocking the enzymatic reaction. patsnap.com This competitive inhibition is highly selective for bacterial cells due to the absence of the DHPS enzyme in human cells. patsnap.com
Studies on related sulfonamides have provided insights into the kinetics of DHPS inhibition. For example, research on DHPS from Bacillus anthracis has supported an SN1 reaction mechanism involving a cationic pterin (B48896) intermediate. nih.gov The binding of sulfonamides to the active site prevents the productive binding of PABA, thereby inhibiting the synthesis of dihydropteroate. nih.gov
The following table summarizes the key aspects of DHPS inhibition by sulfonamides:
| Enzyme | Inhibitor Class | Mechanism of Action | Effect on Bacteria | Selectivity | Reference |
| Dihydropteroate Synthase (DHPS) | Sulfonamides | Competitive inhibition of PABA binding | Bacteriostatic (inhibits growth and replication) | Selective for bacterial cells | patsnap.comwikipedia.org |
Carbonic Anhydrase Isozyme Inhibition
Derivatives of this compound have been investigated for their inhibitory effects on carbonic anhydrase (CA) isozymes. CAs are a family of metalloenzymes that play a crucial role in numerous physiological processes.
Research has shown that sulfonamide derivatives can be potent inhibitors of various CA isoforms. For instance, a series of sulfonyl semicarbazides demonstrated subnanomolar affinity for hCA XII and high selectivity over other isoforms like hCA I and hCA IX. The inhibitory mechanism of these compounds often involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.
Studies on different series of sulfonamide derivatives have revealed that even minor structural modifications can significantly impact their inhibitory potency and selectivity profile against different CA isozymes. For example, some phthalazine (B143731) derivatives of sulfonamides were found to be highly active against hCA IX and hCA I, even more so than the reference drug acetazolamide (B1664987). Similarly, certain synthesized sulfonamide derivatives exhibited lower IC50 values against carbonic anhydrase II than acetazolamide, and some of these compounds also showed inhibitory activity against lung cancer cell proliferation.
The quest for selective inhibitors is driven by the fact that different CA isoforms are associated with various diseases. For instance, cytosolic isoforms hCA I and II are targets for antiglaucoma drugs, while transmembrane isoforms hCA IX and XII are targets for antitumor therapies. Molecular docking studies have been instrumental in understanding the structure-activity relationships and the binding interactions of these inhibitors within the active sites of different CA isoforms.
Table 1: Inhibition of Carbonic Anhydrase Isozymes by Sulfonamide Derivatives
| Compound Type | Target Isozyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Sulfonyl semicarbazides | hCA XII, I, II, IX | Subnanomolar affinity for hCA XII, high selectivity. | |
| Phthalazine derivatives | hCA IX, I | More potent than acetazolamide against hCA IX and I. | |
| General sulfonamides | CA I, II, IV | Act as strong inhibitors. | |
| Amino-containing aromatic sulfonamides | hCA I, II, IX, XII | Significant inhibition of hCA II. | |
| Sulfonamide derivatives | CA II | Some compounds had lower IC50 values than acetazolamide. |
Fatty Acid Binding Protein (FABP) Inhibition
Derivatives of this compound have been identified as potential inhibitors of Fatty Acid Binding Proteins (FABPs). FABPs are a family of intracellular proteins responsible for binding and transporting fatty acids and other lipophilic substances.
Specifically, naphthalene-1-sulfonamide derivatives have been developed as potent and selective inhibitors of FABP4. Structure-based design strategies have led to the identification of compounds with binding affinities to FABP4 that are comparable or even superior to the known inhibitor BMS309403. X-ray crystallography and isothermal titration calorimetry studies have provided insights into the binding modes of these inhibitors within the FABP4 pocket.
Some of these naphthalene-1-sulfonamide derivatives have demonstrated good metabolic stability in liver microsomes. Furthermore, in vivo studies in obese diabetic mice have shown that these compounds can lead to significant improvements in glucose and lipid metabolism.
The inhibition of FABPs is considered a promising therapeutic strategy for various metabolic diseases, including diabetes and atherosclerosis. The simple structure of sulfonamide derivatives makes them attractive scaffolds for the design of new and potent FABP inhibitors.
Table 2: Inhibition of Fatty Acid Binding Proteins by Naphthalene Sulfonamide Derivatives
| Compound Series | Target FABP | Key Findings | Reference(s) |
|---|---|---|---|
| Naphthalene-1-sulfonamide derivatives | FABP4 | Potent and selective inhibitors with good metabolic stability. | |
| Biphenyl scaffold derivatives | FABP3, FABP4, FABP5 | Investigated for inhibitory activity against multiple FABP isoforms. |
Tubulin Polymerization Inhibition
Derivatives of this compound have shown significant potential as inhibitors of tubulin polymerization. Tubulin is a crucial protein for cell division, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs.
A new series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their ability to inhibit tubulin polymerization. One particular compound, designated as 5c, demonstrated a significant inhibitory effect on tubulin polymerization with an IC50 value of 2.8 μM. This compound also exhibited potent antiproliferative activity against MCF-7 and A549 cancer cell lines.
Further investigation revealed that compound 5c can arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cells. Molecular docking studies suggest that this compound interacts with the colchicine-binding site of tubulin. Importantly, this class of compounds has shown a good safety profile, with low cytotoxicity against normal human cell lines.
The sulfonamide moiety is a common feature in several known tubulin polymerization inhibitors. The development of new sulfonamide-based inhibitors, including those with a naphthalene scaffold, continues to be an active area of research in the search for novel anticancer agents.
Table 3: Tubulin Polymerization Inhibition by Naphthalene Sulfonamide Derivatives
| Compound | Activity | IC50 (Tubulin Polymerization) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound 5c | Inhibitor | 2.8 μM | Potent antiproliferative activity, arrests cell cycle at G2/M phase, induces apoptosis. | |
| Quinoline sulfonamide derivative D13 | Inhibitor | 6.74 μM | Strong inhibitory effect on the proliferation of HeLa cells. |
Butyrylcholinesterase (BChE) Inhibition
Derivatives of this compound have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of BChE is a therapeutic strategy for managing symptoms of Alzheimer's disease.
Structure-activity relationship (SAR) studies have shown that the N-benzyl and naphthalene-2-sulfonamide groups are crucial for potent human BChE (hBChE) inhibition. A series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were designed and synthesized, with some compounds showing significant activity against BChE. For example, compounds 30 and 33 were identified as the most active against BChE, with IC50 values of 7.331 ± 0.946 and 10.964 ± 0.936 μM, respectively. These compounds displayed a non-competitive mode of inhibition.
Molecular docking analyses have helped to elucidate the interactions between these inhibitors and the BChE active site, highlighting key interactions with amino acid residues such as Trp82, Trp231, Leu286, and His438. Furthermore, some sulfonamide-based carbamates have been shown to be potent and selective inhibitors of BChE, with some derivatives being more active than the reference drug rivastigmine.
Table 4: Butyrylcholinesterase (BChE) Inhibition by Sulfonamide Derivatives
| Compound Series | IC50 (BChE) | Mode of Inhibition | Key Findings | Reference(s) |
|---|---|---|---|---|
| N,2-diphenyl-2-(phenylsulfonamido)acetamides (e.g., 30, 33) | 7.331 - 10.964 μM | Non-competitive | Good cell viability on SH-SY5Y cell line. | |
| Naphthalene-2-sulfonamide derivatives (e.g., 45) | 0.0086 μM | Not specified | Potent hBChE inhibitor. | |
| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | 4.33 - 112.21 μM | Not specified | Many derivatives showed strong preferential inhibition of BChE over AChE. |
Chemokine Receptor (CCR8) Antagonism/Agonism
Derivatives of this compound have been explored as antagonists of the human chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor that has been implicated in various inflammatory disorders and, more recently, in the tumor microenvironment, making it a target for immuno-oncology therapies.
The design, synthesis, and structure-activity relationship (SAR) of naphthalene-derived human CCR8 antagonists have been described. In vitro binding assays have been used to evaluate the antagonistic activity of these compounds. Through these studies, critical interactions between the antagonists and the CCR8 receptor have been identified.
Recently, the concept of isosterism was applied to a previously described naphthalene sulfonamide with CCR8 antagonistic properties. This led to the discovery of novel CCR8 antagonists with IC50 values in the nanomolar range in both CCL1 competition binding and CCR8 calcium mobilization assays. Homology molecular modeling has been used to rationalize the excellent CCR8 antagonistic activity of the most potent compounds.
Protein-Ligand Binding Modes and Interactions (Molecular Basis)
The interaction of this compound derivatives with their protein targets is crucial for their biological activity. Molecular docking and X-ray crystallography studies have provided insights into these binding modes.
Derivatives of naphthalene sulfonamides have been investigated for their binding to various protein targets. For instance, dansylamide (B1669799), a naphthalene sulfonamide derivative, binds to a hydrophobic pocket in the active site of human carbonic anhydrase II. nih.gov This interaction involves van der Waals contacts with several amino acid residues, including Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov Notably, the binding of dansylamide necessitates a conformational change in Leu-198 to accommodate the ligand. nih.gov Computational modeling suggests the possibility of a second binding mode where the fused aromatic ring is rotated out of this hydrophobic pocket. nih.gov
In the context of other sulfonamide derivatives, molecular docking studies have been instrumental in understanding their binding mechanisms. For example, aryl sulfonamide derivatives have been studied as antagonists for the 5HT7 receptor. researchgate.netresearchgate.net A five-point pharmacophore hypothesis (AADPR) was developed, highlighting key interaction points for these inhibitors. researchgate.net The identified hits from virtual screening were then docked into the active site of the 5HT7 receptor to analyze their binding modes. researchgate.net
Furthermore, studies on aryl bis-sulfonamides targeting the isoprenoid biosynthesis enzyme IspF have revealed a mixed competitive and non-competitive inhibition mechanism. semanticscholar.org This involves both competition with the substrate for the ligand-binding pocket and the extraction of a crucial Zn2+ ion from the enzyme's active site. semanticscholar.org The ability of the active site to accommodate two ligand molecules simultaneously has also been observed, providing a basis for designing larger and potentially more potent inhibitors. semanticscholar.org
The addition of a methyl group can significantly influence protein-ligand binding. nih.gov This "methyl effect" can enhance binding affinity through favorable hydrophobic interactions when the methyl group is transferred from a solvent-exposed state on the ligand to a hydrophobic region within the protein. nih.gov
Pre-clinical Biological Activity Assessments (In Vitro)
Antiproliferative Activity in Cancer Cell Lines
Derivatives of this compound have been investigated for their potential as anticancer agents. Various studies have demonstrated the antiproliferative activity of sulfonamide and naphthalene-containing compounds against a range of human cancer cell lines.
Sulfonamide-1,2,3-triazole hybrids have shown anticancer activity against human gastric cancer (MGC-803), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. nih.gov The antiproliferative efficacy of these compounds is influenced by the nature of the aryl ring and the substituents on it. For instance, a 4-Cl-thiophene ring and a 4-CH3 group on the phenyl ring attached to the sulfonamide were found to be important for activity. nih.gov
Naphthalimide derivatives have also been identified as potent antiproliferative agents, with IC50 values in the micromolar range against various cancer cell lines. nih.gov These compounds are believed to exert their effects by inhibiting topoisomerase II (topo II) and receptor tyrosine kinases (RTKs). nih.gov Similarly, novel phthalazine derivatives have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7) cell lines, with some compounds being more potent than the reference drug doxorubicin. nih.gov
Furthermore, 1,4-naphthoquinones tethered with sulfonamide moieties have exhibited a broad spectrum of cytotoxic activities against several cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. researchgate.net Some of these derivatives showed higher anticancer activity against the HepG2 cell line than the standard drug etoposide (B1684455). researchgate.net
The table below summarizes the antiproliferative activity of selected sulfonamide and naphthalene derivatives.
| Compound Class | Cancer Cell Lines | Key Findings |
| Sulfonamide-1,2,3-triazole hybrids | MGC-803, MCF-7, PC-3 | Activity influenced by aryl ring and substituents; 4-Cl-thiophene and 4-CH3 on phenyl ring are important. nih.gov |
| Naphthalimide derivatives | Various | Potent antiproliferative activity (micromolar IC50 values); inhibit topo II and RTKs. nih.gov |
| Phthalazine derivatives | HepG-2, HCT-116, MCF-7 | Significant cytotoxic activity; some compounds more potent than doxorubicin. nih.gov |
| 1,4-Naphthoquinone-sulfonamides | HuCCA-1, HepG2, A549, MOLT-3 | Broad-spectrum cytotoxicity; some derivatives more active than etoposide against HepG2. researchgate.net |
| 2,6-Substituted thieno[3,2-d]pyrimidines | A431, NCI-H1975, Ramos, SNU-16 | Most compounds showed antiproliferative activities; compound 12 was the most potent. nih.gov |
Antimicrobial Efficacy Against Pathogenic Microorganisms
Sulfonamide derivatives are well-established as a significant class of antimicrobial agents, effective against a wide spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov
Studies have demonstrated the antimicrobial activity of various sulfonamide derivatives against clinically relevant pathogens. For example, certain sulfonamide derivatives have shown strong inhibitory effects against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The introduction of an electron-withdrawing group on the aromatic ring has been observed to significantly enhance antimicrobial activity. nih.gov
Naphthalene derivatives have also emerged as a promising class of antimicrobials. ijpsjournal.comresearchgate.net Novel amide-coupled naphthalene scaffolds have been synthesized and evaluated for their antibacterial and antifungal properties. ijpsjournal.com Dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have demonstrated potent bacteriostatic and bactericidal action against ESKAPE pathogens, which are a group of bacteria known for their resistance to multiple antibiotics. mdpi.com The structure-activity relationship studies of these bis-QACs have indicated that lipophilicity and structural symmetry play a role in their antibacterial performance. mdpi.com
The table below presents a summary of the antimicrobial activity of selected sulfonamide and naphthalene derivatives.
| Compound Class | Pathogenic Microorganisms | Key Findings |
| Sulfonamide derivatives | Staphylococcus aureus (including MRSA) | Strong inhibitory effects; electron-withdrawing groups enhance activity. nih.gov |
| Amide-coupled naphthalene scaffolds | Bacteria and fungi | Evaluated for antibacterial and antifungal properties. ijpsjournal.com |
| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens | Potent bacteriostatic and bactericidal action; activity influenced by lipophilicity and symmetry. mdpi.com |
| Thiazolidine-sulfonamide derivatives | Gram-positive and Gram-negative bacteria, and fungi | Some derivatives exhibited significant antimicrobial and antifungal activity. connectjournals.com |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus and Enterococcus species | All tested compounds were active against these species with MIC values of 1-4 µg/mL. nih.govmdpi.com |
Anti-inflammatory Effects at a Cellular Level
Derivatives of sulfonamides and naphthalenes have demonstrated potential as anti-inflammatory agents in various in vitro studies. The anti-inflammatory activity of these compounds is often attributed to their ability to modulate the production of pro-inflammatory mediators.
For instance, sulfonamide-substituted chalcones have shown promising in vitro anti-inflammatory activity, with some derivatives exhibiting activity comparable to or greater than standard drugs. researchgate.net The presence of the phenyl group of the sulfonamide moiety is thought to be involved in hydrophobic interactions within the binding pocket of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net
Similarly, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines have been evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model. One compound, 2i, exhibited anti-inflammatory activity comparable to the standard drug phenylbutazone. nih.gov
Phytochemicals, including those with structures related to the core moieties of the compounds discussed, have also been investigated for their anti-inflammatory effects. Dietary phytochemicals have been shown to reduce the production of key pro-inflammatory cytokines like TNF-α and IL-6 in a human macrophage-like cell model. nih.gov Furthermore, methyl derivatives of flavanone (B1672756) have been found to inhibit the production of nitric oxide (NO) and modulate the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α in stimulated macrophages. mdpi.com
The anti-inflammatory potential of these compounds suggests their utility in addressing conditions associated with chronic inflammation.
Other Investigated Biological Activities (e.g., Antiviral, Antiparasitic)
Beyond their antiproliferative and antimicrobial activities, sulfonamide and naphthalene derivatives have been explored for other therapeutic applications, including antiviral and antiparasitic effects.
Antiviral Activity:
Sulfonamide derivatives have shown promise as antiviral agents against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). raco.cat The sulfonamide moiety is a key pharmacophore in the design of these antiviral compounds. For example, new 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for their anti-tobacco mosaic virus activity, with some derivatives showing positive results. mdpi.com Natural products and their derivatives, which sometimes contain structural motifs similar to those in the title compound, have also been a rich source for the discovery of new antiviral drugs with broad-spectrum activity. frontiersin.org
Antiparasitic Activity:
Sulfonamides, such as sulfadiazine, are known to be active against protozoan pathogens like Toxoplasma. mdpi.com They are often used in combination with other drugs for the treatment of toxoplasmosis. mdpi.com Naphthalene derivatives have also demonstrated antiparasitic properties. For instance, conjugates of organic drugs, including sulfonamides and menadione (B1676200) (a naphthalene derivative), with dinuclear ruthenium(II)-arene complexes have been synthesized and evaluated for their activity against Toxoplasma gondii. mdpi.com Some of these hybrid molecules exhibited potent antiparasitic effects, with low IC50 values. mdpi.com Additionally, 1,4-naphthoquinone-based sulfonamides have been investigated for their antimalarial activity, with one derivative showing potent effects. researchgate.net
Supramolecular Chemistry and Advanced Materials Applications of Naphthalene Sulfonamide Derivatives
Self-Assembly Principles and Supramolecular Architectures
Self-assembly is the spontaneous organization of individual molecules into ordered, stable, non-covalently bonded structures. This process is governed by a variety of weak intermolecular interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects.
For 6-Methylnaphthalene-2-sulfonamide, its potential for self-assembly would be dictated by its key functional groups:
Naphthalene (B1677914) Ring: The large, electron-rich aromatic surface of the naphthalene core is a prime candidate for engaging in π-π stacking interactions. This is a common organizing principle in aromatic molecules, leading to the formation of columnar or layered supramolecular architectures.
Sulfonamide Group (-SO₂NH₂): This group is a potent hydrogen-bonding unit. The nitrogen atom can act as a hydrogen bond donor through its N-H bonds, while the oxygen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional hydrogen-bonded networks, which are crucial for creating well-defined assemblies.
Methyl Group (-CH₃): The methyl group can influence the packing of molecules, potentially affecting the geometry and stability of the resulting supramolecular structure through steric effects and weak van der Waals interactions.
Although specific studies detailing the self-assembled architectures of this compound are not available, research on related naphthalene-diimide derivatives demonstrates the powerful role of π-stacking and hydrogen bonding in forming one-dimensional nanostructures and hydrogels. researchgate.netacs.org
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. rsc.org This binding is driven by the same non-covalent forces that govern self-assembly and is highly dependent on the complementary shapes, sizes, and chemical properties of the host and guest.
Anion Recognition Systems
The sulfonamide group is a key player in the design of receptors for anions (negatively charged ions). The N-H protons on the sulfonamide are sufficiently acidic to act as strong hydrogen bond donors, allowing them to interact favorably with anions like fluoride, chloride, or acetate. rsc.orgbohrium.com The strength and selectivity of this binding can be tuned by the electronic properties of the attached aromatic system.
While there is no specific data on this compound as an anion receptor, the broader class of sulfonamide-based sensors is well-established. bohrium.comresearchgate.net Macrocyclic receptors incorporating sulfonamide units have shown a strong tendency to bind anions, with the binding event often leading to a detectable change in fluorescence or color. rsc.org The naphthalene moiety itself can serve as a fluorescent signaling unit, where anion binding in proximity to the ring system alters its photophysical properties. rsc.org
Formation of Cleft-Type Receptors
A cleft-type receptor is a host molecule with a concave surface or "cleft" designed to bind a guest. This pre-organized cavity enhances binding affinity and selectivity. The naphthalene scaffold is a common platform for constructing such receptors.
Research has shown that positioning two hydrogen-bond-donating groups, such as a sulfonamide and a carboxamide, on a naphthalene skeleton can create an "adjustable cleft." nih.govresearchgate.netresearchgate.net In one study, a receptor based on an 8-sulfonamide-2-naphthoic acid derivative was synthesized. nih.govresearchgate.netresearchgate.net This molecule created a cleft-like geometry resembling an enzyme's oxyanion hole, capable of binding small molecules like methanol (B129727) and acetic acid through a combination of hydrogen bonds and charge-transfer interactions. nih.govresearchgate.netresearchgate.net Although this specific example uses a different substitution pattern, it illustrates the principle that naphthalene sulfonamide derivatives are viable candidates for constructing such sophisticated host molecules. No studies have been reported on the use of this compound for this purpose.
Development of Functional Supramolecular Materials
The development of functional materials from supramolecular assemblies is a major goal of this field. By controlling the self-assembly of molecular components, materials with novel electronic, optical, or mechanical properties can be created.
The potential applications for materials derived from naphthalene sulfonamides are diverse:
Fluorescent Sensors: As noted, the combination of a sulfonamide binding site and a naphthalene fluorophore is a classic design for chemosensors. bohrium.com Ionic liquids based on naphthalenesulfonamide have been fabricated into liquid fluorescent materials. rsc.orgdntb.gov.uaresearchgate.net
Organogels: The strong directional interactions afforded by hydrogen bonding and π-π stacking can lead to the formation of extended, one-dimensional fibrillar networks that immobilize solvent, creating a gel. researchgate.net
Biomaterials: Self-assembling peptides conjugated to naphthalene have been explored as antimicrobial nanomaterials, forming hydrogels with potential use as future biomaterials. acs.org
The successful creation of such functional materials from this compound would first require a fundamental understanding of its self-assembly and host-guest properties, for which detailed research is not currently available in the reviewed literature.
Future Directions and Emerging Research Avenues for 6 Methylnaphthalene 2 Sulfonamide
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. ijhespub.org These computational tools can analyze vast datasets to predict biological activity, optimize molecular structures, and identify novel drug candidates, significantly reducing the time and cost associated with traditional research and development. ijhespub.orgekb.eg
For 6-methylnaphthalene-2-sulfonamide, AI and ML offer a powerful strategy to accelerate its development. Machine learning algorithms, such as Support Vector Machines (SVM) and Deep Neural Networks (DNN), can be trained on existing data from libraries of sulfonamide and naphthalene-containing compounds to predict potential biological activities. nih.govnih.gov For instance, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize derivatives with more favorable pharmacological profiles early in the discovery process. ekb.eg
Exploration of Novel Biological Targets and Therapeutic Areas
The naphthalene (B1677914) sulfonamide scaffold is a privileged structure found in compounds targeting a diverse range of biological entities. Derivatives have shown promise as anticancer agents by inhibiting tubulin polymerization, as antibacterial compounds, and as inhibitors of key enzymes in neurodegenerative diseases like butyrylcholinesterase (BChE). nih.govijpsr.comnih.gov This versatility suggests that this compound and its analogues could have therapeutic applications in multiple disease areas.
Future research will focus on screening this compound against a broader array of biological targets. Based on the activities of related structures, promising areas of investigation include:
Oncology: The sulfonamide moiety is present in various anticancer agents. nih.gov Research into related sulfonamide derivatives has identified their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Investigating the effect of this compound on targets like VEGFR-2 and tubulin could uncover new anticancer applications. nih.govnih.gov
Infectious Diseases: Naphthalene-N-sulfonyl-d-glutamic acid derivatives have been identified as inhibitors of MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis. acs.org This highlights the potential for developing this compound-based compounds as novel antibacterial agents, particularly important in an era of growing antimicrobial resistance. ijpsr.comacs.org
Neurodegenerative Diseases: Naphthalene-2-sulfonamides have been optimized as potent and selective inhibitors of human butyrylcholinesterase (hBChE), a target for managing the symptoms of Alzheimer's disease. nih.gov Exploring the inhibitory potential of this compound against cholinesterases and other neurological targets is a logical next step.
Systematic screening and target identification studies, including molecular docking and high-throughput assays, will be crucial in uncovering these new therapeutic opportunities.
Advanced Synthetic Strategies for Enhanced Structural Diversity
To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced synthetic strategies is essential. While traditional methods involve reacting an amine with a sulfonyl chloride, modern organic synthesis offers more sophisticated approaches to generate chemical diversity efficiently. nih.gov
Future synthetic efforts will likely focus on:
Domino and Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, increasing efficiency and reducing waste. mdpi.com Strategies like the domino reactions of Morita–Baylis–Hillman (MBH) acetates could be adapted to create highly functionalized naphthalene cores for further elaboration into diverse sulfonamides. researchgate.net
Late-Stage Functionalization: This approach involves modifying a core scaffold, such as this compound, in the final steps of a synthesis. This allows for the rapid creation of a library of analogues with varied substituents, which is ideal for probing SAR.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction conditions, improving yields and safety. It is particularly well-suited for library synthesis and scaling up the production of lead compounds derived from the this compound scaffold.
These advanced methods will enable chemists to synthesize a wide range of derivatives, systematically modifying the naphthalene ring and the sulfonamide group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Interdisciplinary Research with Naphthalene Sulfonamide Scaffolds
The future development of this compound will benefit greatly from interdisciplinary collaboration. Combining synthetic chemistry with computational biology, structural biology, and pharmacology will provide a more holistic understanding of the compound's potential.
Key interdisciplinary avenues include:
Computational and Structural Biology: Combining molecular docking studies with X-ray crystallography can provide detailed insights into how naphthalene sulfonamide derivatives bind to their biological targets. nih.gov For example, high-resolution crystal structures of inhibitors bound to enzymes like MurD ligase have been instrumental in guiding the design of more potent compounds. acs.org
Network Pharmacology: This approach uses computational tools to analyze how a compound interacts with complex biological networks. nih.gov It can help predict the multiple targets of a drug, understand its mechanism of action on a systemic level, and identify potential off-target effects or new therapeutic indications. nih.gov
Chemical Biology: The development of chemical probes based on the this compound structure can help identify and validate novel biological targets in living systems. These probes can be used to study complex cellular pathways and elucidate the compound's mechanism of action.
By integrating expertise from various scientific fields, researchers can accelerate the journey of this compound from a simple chemical compound to a validated lead molecule with therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
